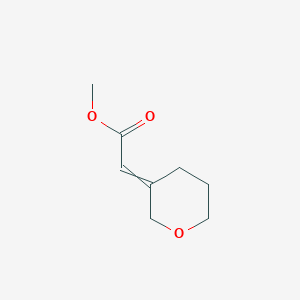![molecular formula C7H6ClN3 B13898216 5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13898216.png)
5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science . The structure of this compound consists of a fused pyrazole and pyrimidine ring, with a chlorine atom at the 5th position and a methyl group at the 6th position.
Vorbereitungsmethoden
The synthesis of 5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-chloro-2,4-diaminopyrimidine with ethyl acetoacetate in the presence of a base can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potential therapeutic agents, including anticancer and antimicrobial drugs.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: It is used in studying enzyme inhibition and other biological interactions due to its ability to interact with various molecular targets.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5-Methylpyrazolo[1,5-a]pyrimidine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloropyrazolo[1,5-a]pyrimidine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H6ClN3 |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
5-chloro-6-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-11-6(2-3-9-11)10-7(5)8/h2-4H,1H3 |
InChI-Schlüssel |
NUTFIALNPXTXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=CC=N2)N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


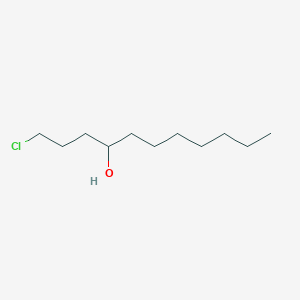
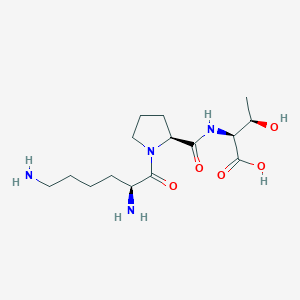
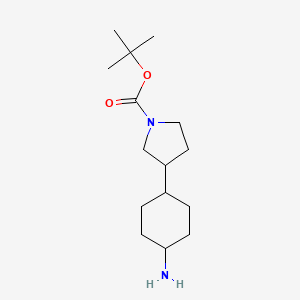

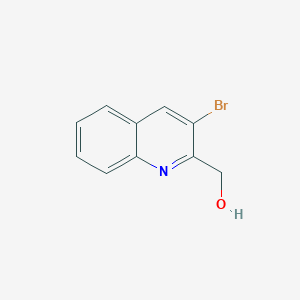

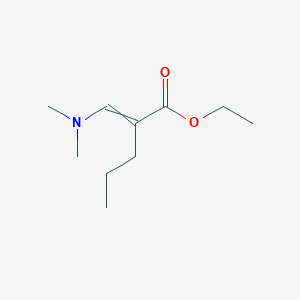

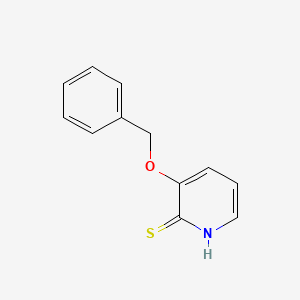
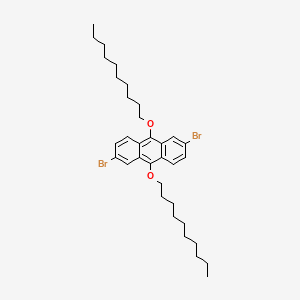
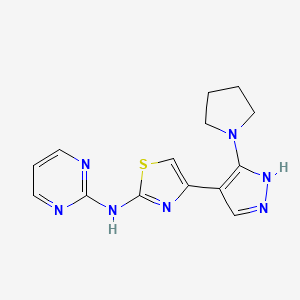
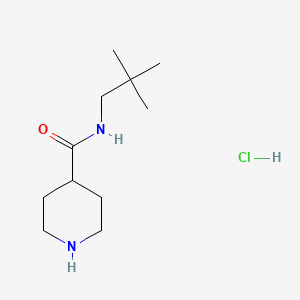
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
